molecular formula C21H24O3 B12775971 Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- CAS No. 88221-78-7

Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)-

Cat. No.: B12775971
CAS No.: 88221-78-7
M. Wt: 324.4 g/mol
InChI Key: HUVZVHSLWSFPAU-UXHICEINSA-N
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Description

Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- is a complex organic compound known for its unique structural properties. It features a benzene ring, a cyclohexyl group, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene with a cyclohexyl ketone, followed by reduction and hydrolysis to introduce the hydroxy group. The reaction conditions often require catalysts such as aluminum chloride and reducing agents like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of precursors under high pressure and temperature conditions. The use of nickel or palladium catalysts is common in these processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzene and cyclohexyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanoic acid derivatives: Compounds with similar structures but different substituents on the benzene ring.

    Cyclohexylphenyl compounds: Molecules featuring a cyclohexyl group attached to a phenyl ring.

Uniqueness

Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

88221-78-7

Molecular Formula

C21H24O3

Molecular Weight

324.4 g/mol

IUPAC Name

(2R,3R)-2-(4-cyclohexylphenyl)-3-hydroxy-3-phenylpropanoic acid

InChI

InChI=1S/C21H24O3/c22-20(18-9-5-2-6-10-18)19(21(23)24)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h2,5-6,9-15,19-20,22H,1,3-4,7-8H2,(H,23,24)/t19-,20+/m1/s1

InChI Key

HUVZVHSLWSFPAU-UXHICEINSA-N

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)[C@H]([C@H](C3=CC=CC=C3)O)C(=O)O

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)O)C(=O)O

Origin of Product

United States

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